molecular formula C31H48 B14276946 4-Decyl-4'-(6-methyloctyl)-1,1'-biphenyl CAS No. 138200-11-0

4-Decyl-4'-(6-methyloctyl)-1,1'-biphenyl

Cat. No.: B14276946
CAS No.: 138200-11-0
M. Wt: 420.7 g/mol
InChI Key: QZTCKTTWAAUHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl includes a decyl group and a 6-methyloctyl group attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl typically involves the coupling of appropriate aryl halides with alkyl-substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the biphenyl structure. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the biphenyl structure into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of membrane dynamics and interactions due to its amphiphilic nature.

    Medicine: Research into its potential as a drug delivery agent or therapeutic compound is ongoing.

    Industry: It is used in the production of liquid crystals for display technologies and other electronic applications.

Mechanism of Action

The mechanism by which 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane-associated processes. In chemical reactions, its reactivity is influenced by the electronic properties of the biphenyl core and the attached alkyl groups.

Comparison with Similar Compounds

4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl can be compared to other biphenyl derivatives, such as:

    4-Decylbiphenyl: Lacks the 6-methyloctyl group, resulting in different physical and chemical properties.

    4-(6-Methyloctyl)biphenyl: Lacks the decyl group, which affects its solubility and reactivity.

    4-Decyl-4’-methylbiphenyl: The presence of a methyl group instead of a 6-methyloctyl group alters its steric and electronic characteristics.

Properties

CAS No.

138200-11-0

Molecular Formula

C31H48

Molecular Weight

420.7 g/mol

IUPAC Name

1-decyl-4-[4-(6-methyloctyl)phenyl]benzene

InChI

InChI=1S/C31H48/c1-4-6-7-8-9-10-11-14-17-28-19-23-30(24-20-28)31-25-21-29(22-26-31)18-15-12-13-16-27(3)5-2/h19-27H,4-18H2,1-3H3

InChI Key

QZTCKTTWAAUHKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.